molecular formula C7H10O3 B14307955 Methyl 4-hydroxyhex-5-ynoate CAS No. 118800-10-5

Methyl 4-hydroxyhex-5-ynoate

Cat. No.: B14307955
CAS No.: 118800-10-5
M. Wt: 142.15 g/mol
InChI Key: OSDRMRSHBFQVJF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyhex-5-ynoate is an organic compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and an alkyne group on a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.

    Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Methyl 4-oxohex-5-ynoate.

    Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.

    Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.

Scientific Research Applications

Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .

Comparison with Similar Compounds

Methyl 4-hydroxyhex-5-ynoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxyhexanoate: Lacks the alkyne group, making it less versatile in click chemistry applications.

    Methyl 4-hydroxyhex-5-ene: Contains an alkene instead of an alkyne, which affects its reactivity and applications.

    Methyl 4-oxohex-5-ynoate:

The uniqueness of this compound lies in its combination of a hydroxyl group and an alkyne group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

118800-10-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 4-hydroxyhex-5-ynoate

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3

InChI Key

OSDRMRSHBFQVJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#C)O

Origin of Product

United States

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